

5-Azidomethyl-uridine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Azidomethyl-uridine

Cat. No.: B10855054

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An in-depth guide for researchers, scientists, and drug development professionals on the properties and applications of **5-Azidomethyl-uridine**, a versatile tool for studying nascent biomolecules.

Introduction

5-Azidomethyl-uridine is a modified nucleoside that serves as a powerful chemical tool for the metabolic labeling of newly synthesized RNA and DNA. Its azide functional group allows for bioorthogonal ligation via "click chemistry," enabling the detection and analysis of nascent nucleic acids in various biological contexts. This technical guide provides comprehensive information on the properties, experimental protocols, and applications of **5-Azidomethyl-uridine** for researchers in cell biology, drug development, and molecular diagnostics.

Core Properties of 5-Azidomethyl-uridine

The fundamental chemical and physical properties of **5-Azidomethyl-uridine** are summarized in the table below, providing essential data for its use in experimental settings.

Property	Value	Citation(s)
CAS Number	24751-67-5	[1][2][3][4][5]
Molecular Weight	299.24 g/mol	[1][2][5][6]
Molecular Formula	C ₁₀ H ₁₃ N ₅ O ₆	[1][2][5][6]
Appearance	White to off-white solid	[2]
Purity	≥ 90% (HPLC)	[7]
Solubility	Soluble in DMSO and methanol	[7]
Storage	Store at -20°C for long-term use.[8]	[8]

Applications in Research

5-Azidomethyl-uridine is primarily utilized as a chemical reporter for nascent RNA and DNA. Once introduced to cells or organisms, it is incorporated into newly synthesized nucleic acids by cellular polymerases. The embedded azide group then serves as a handle for covalent modification with a variety of probes, such as fluorophores or biotin, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click reaction.[1][8] This enables several downstream applications:

- **Monitoring Cell Proliferation:** By labeling newly synthesized DNA, **5-Azidomethyl-uridine** can be used to quantify cell proliferation rates in response to various stimuli or therapeutic agents.[3][9]
- **Analysis of Transcriptional Activity:** Incorporation into nascent RNA allows for the measurement of global transcriptional changes in cells.[10][11]
- **Visualization of Nascent Biomolecules:** Labeled RNA and DNA can be visualized in fixed or living cells using fluorescence microscopy, providing spatial and temporal information on their synthesis.[3][10]

- Enrichment and Identification: Biotinylated nascent nucleic acids can be captured and enriched for subsequent analysis by sequencing or mass spectrometry.[\[3\]](#)

Experimental Protocols

The following are generalized protocols for the metabolic labeling of nascent RNA or DNA using **5-Azidomethyl-uridine** followed by click chemistry detection. Optimization for specific cell types and experimental conditions is recommended.

Metabolic Labeling of Nascent Nucleic Acids

- Cell Culture: Plate cells at an appropriate density to ensure they are in a proliferative state during the labeling period.
- Labeling: Prepare a working solution of **5-Azidomethyl-uridine** in complete cell culture medium. A typical starting concentration is 10 μ M, but this should be optimized.[\[2\]](#)
- Incubation: Remove the existing medium and replace it with the **5-Azidomethyl-uridine**-containing medium. Incubate the cells for a desired period (e.g., 1-24 hours) at 37°C in a CO₂ incubator. The incubation time will depend on the cell cycle length and the desired labeling density.
- Washing: After incubation, wash the cells twice with phosphate-buffered saline (PBS) to remove any unincorporated **5-Azidomethyl-uridine**.

Cell Fixation and Permeabilization

- Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[\[2\]](#)
- Washing: Wash the cells twice with PBS.
- Permeabilization: Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature to allow the click chemistry reagents to enter the cell.[\[2\]](#)
- Washing: Wash the cells twice with PBS.

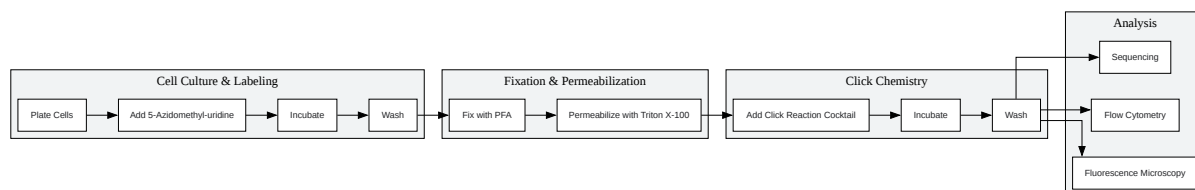
Click Chemistry Reaction (Copper-Catalyzed)

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for attaching a fluorescent alkyne probe to the azide-modified nucleic acids.

- Prepare Click Reaction Cocktail: Prepare the cocktail fresh immediately before use. For a typical reaction, mix the following components in order:
 - Click Reaction Buffer (e.g., PBS)
 - Alkyne-fluorophore (e.g., Alexa Fluor 488 Alkyne)
 - Copper (II) Sulfate (CuSO_4)
 - Reducing Agent (e.g., Sodium Ascorbate)^[2]
- Incubation: Add the Click Reaction Cocktail to the permeabilized cells and incubate for 30 minutes at room temperature, protected from light.^[2]
- Washing: Wash the cells three times with a wash buffer (e.g., 3% BSA in PBS).^[2]
- Counterstaining and Imaging: If desired, counterstain the nuclei with a DNA dye such as Hoechst or DAPI. Mount the coverslips and image using a fluorescence microscope with the appropriate filter sets.^[2]

Visualizing the Workflow

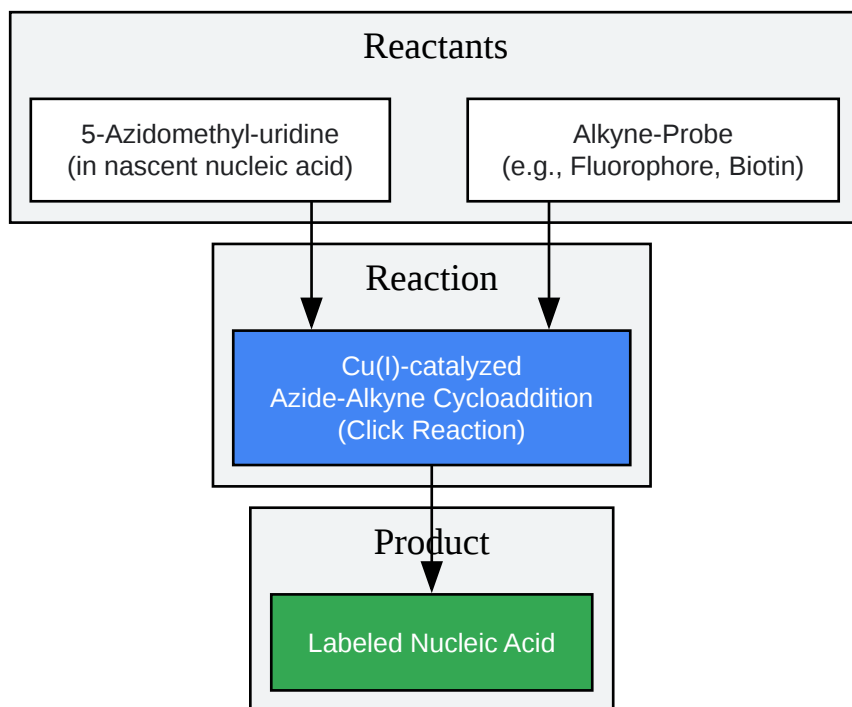
The experimental workflow for metabolic labeling and detection of nascent nucleic acids using **5-Azidomethyl-uridine** can be summarized in the following diagram.



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Caption: Experimental workflow for metabolic labeling and analysis.

The following diagram illustrates the core principle of the click chemistry reaction used for detection.



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Caption: The click chemistry reaction pathway.

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